2-Fluoro-D-homophenylalanine
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Overview
Description
2-Fluoro-D-homophenylalanine is an organic compound characterized by the presence of a fluorine atom attached to the phenylalanine structure. It is a white to slightly yellow solid with a distinct odor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-D-homophenylalanine can be achieved through several methods. One common approach involves the enzymatic synthesis using phenylalanine dehydrogenase and formate dehydrogenase. This method is efficient and cost-effective, allowing for high substrate loading and cofactor utilization . Another method involves the use of fluorinase enzymes to introduce the fluorine atom into the phenylalanine structure .
Industrial Production Methods: Industrial production of this compound typically involves biocatalytic processes due to their efficiency and scalability. The use of genetically modified enzymes in a fed-batch operation allows for continuous product removal and high productivity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-D-homophenylalanine undergoes various chemical reactions, including electrophilic fluorination, nucleophilic substitution, and reductive amination .
Common Reagents and Conditions:
Electrophilic Fluorination: Utilizes electrophilic fluorination agents to introduce the fluorine atom into the aromatic ring.
Nucleophilic Substitution: Involves the replacement of a leaving group with a nucleophile, often under basic conditions.
Reductive Amination: Employs reducing agents such as sodium borohydride in the presence of an amine to form the desired product.
Major Products: The major products formed from these reactions include various fluorinated derivatives of phenylalanine, which can be used in further chemical synthesis and pharmaceutical applications .
Scientific Research Applications
2-Fluoro-D-homophenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to increased potency and selectivity . The compound can inhibit enzyme activity by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
- 2-Fluoro-L-phenylalanine
- 2-Fluoro-D-β-homophenylalanine
- Boc-2-fluoro-D-homophenylalanine
Comparison: 2-Fluoro-D-homophenylalanine is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R)-2-amino-4-(2-fluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDGWLHCOPIQU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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